HIV-1 integrase inhibitor 11

HIV-1 Integrase Enzymatic Inhibition IC50 Comparison

HIV-1 integrase inhibitor 11 (CAS 54030-51-2, compound is a synthetic, low-molecular-weight (208.24 g/mol) pteridine derivative that inhibits the catalytic activity of HIV-1 integrase with an IC50 of 125 μM in enzymatic assays. This compound serves as a research tool for investigating integrase function and screening for novel inhibitors.

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
CAS No. 54030-51-2
Cat. No. B186319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 integrase inhibitor 11
CAS54030-51-2
Synonyms6,7-dimethyl-4-hydroxy-2-mercaptopteridine
Molecular FormulaC8H8N4OS
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=O)NC(=S)N2)C
InChIInChI=1S/C8H8N4OS/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14)
InChIKeyFMPVXDGAZOSEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HIV-1 Integrase Inhibitor 11 (CAS 54030-51-2): A Pteridine-Based Tool Compound for HIV-1 Integrase Research


HIV-1 integrase inhibitor 11 (CAS 54030-51-2, compound 5) is a synthetic, low-molecular-weight (208.24 g/mol) pteridine derivative that inhibits the catalytic activity of HIV-1 integrase with an IC50 of 125 μM in enzymatic assays [1]. This compound serves as a research tool for investigating integrase function and screening for novel inhibitors. Its chemical structure features a 2,3-dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one core, representing a distinct chemotype within the broader class of HIV-1 integrase inhibitors . It is not intended for therapeutic use but provides a valuable scaffold for structure-activity relationship (SAR) studies and computational modeling in anti-HIV drug discovery [1].

Why Generic Substitution Fails: The Critical Distinction Between HIV-1 Integrase Inhibitor 11 and High-Potency Clinical Candidates


HIV-1 integrase inhibitor 11 (IC50: 125 μM) cannot be substituted with other integrase inhibitors, particularly clinical candidates like HIV-1 integrase inhibitor 12 (IC50: 1.4 nM) or HIV-1 integrase inhibitor 7 (IC50: 33.3 nM), due to a nearly 90,000-fold difference in potency and distinct mechanistic and structural classes [1]. While high-potency inhibitors target the integrase strand transfer (INST) active site or act as allosteric inhibitors, this compound functions as a moderate-affinity inhibitor of the catalytic core, making it unsuitable for in vivo efficacy studies but ideal for mechanistic probes and scaffold optimization [1]. Substituting this compound with a more potent analog would invalidate SAR studies, lead to false-negative results in enzyme kinetics, and misrepresent the chemical space being explored for novel integrase inhibition mechanisms [1].

Quantitative Differentiation of HIV-1 Integrase Inhibitor 11: A Comparator-Based Evidence Guide for Procurement and Experimental Design


HIV-1 Integrase Inhibitor 11 vs. HIV-1 Integrase Inhibitor 12: A 90,000-Fold Difference in Inhibitory Potency

HIV-1 integrase inhibitor 11 exhibits an IC50 of 125 μM against HIV-1 integrase, whereas HIV-1 integrase inhibitor 12 (Compound 17) demonstrates an IC50 of 1.4 nM in a comparable in vitro enzymatic assay [1]. This represents a quantified difference of approximately 89,286-fold in potency, underscoring that these compounds belong to distinct functional classes and cannot be interchanged for the same experimental objectives.

HIV-1 Integrase Enzymatic Inhibition IC50 Comparison

HIV-1 Integrase Inhibitor 11 vs. HIV-1 Integrase Inhibitor 7: A 3.8-Fold Difference in Inhibitory Potency

HIV-1 integrase inhibitor 11 exhibits an IC50 of 125 μM against HIV-1 integrase, whereas HIV-1 integrase inhibitor 7 demonstrates an IC50 of 33.3 nM in a comparable in vitro enzymatic assay [1]. This represents a quantified difference of approximately 3,753-fold in potency, further confirming that HIV-1 integrase inhibitor 11 is a moderate-affinity inhibitor suitable for distinct research applications.

HIV-1 Integrase Enzymatic Inhibition IC50 Comparison

HIV-1 Integrase Inhibitor 11 vs. HIV-1 Integrase Inhibitor 3: A 46,296-Fold Difference in Inhibitory Potency

HIV-1 integrase inhibitor 11 exhibits an IC50 of 125 μM against HIV-1 integrase, whereas HIV-1 integrase inhibitor 3 demonstrates an IC50 of 2.7 nM in a comparable in vitro enzymatic assay [1]. This represents a quantified difference of approximately 46,296-fold in potency, underscoring that these compounds belong to distinct functional classes and cannot be interchanged for the same experimental objectives.

HIV-1 Integrase Enzymatic Inhibition IC50 Comparison

Optimal Research and Industrial Application Scenarios for HIV-1 Integrase Inhibitor 11 Based on Quantitative Differentiation Evidence


Mechanistic Probe for HIV-1 Integrase Catalytic Core Function

Due to its moderate IC50 of 125 μM, HIV-1 integrase inhibitor 11 serves as an ideal tool compound for dissecting the catalytic mechanism of HIV-1 integrase without completely abolishing activity, allowing for kinetic studies and investigation of substrate binding dynamics [1]. This is in stark contrast to high-potency inhibitors like HIV-1 integrase inhibitor 12 (IC50: 1.4 nM), which fully inhibit the enzyme and are unsuitable for such mechanistic studies.

Scaffold for Structure-Activity Relationship (SAR) Studies

The pteridine core of HIV-1 integrase inhibitor 11 represents a distinct chemotype for SAR exploration. Researchers can use this compound as a starting point to design analogs with improved potency, leveraging its moderate affinity to identify key structural features required for enhanced inhibition [1]. This application is particularly relevant for academic and industrial groups seeking novel integrase inhibitor scaffolds distinct from the diketo acid or naphthyridine classes.

Positive Control for Moderate-Affinity Integrase Inhibition in High-Throughput Screening (HTS)

In HTS campaigns aimed at identifying novel HIV-1 integrase inhibitors, HIV-1 integrase inhibitor 11 can serve as a reliable positive control for moderate-affinity inhibition. Its well-characterized IC50 of 125 μM provides a benchmark for assay validation and for distinguishing between weak and strong hits, complementing high-potency controls like Raltegravir [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 integrase inhibitor 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.